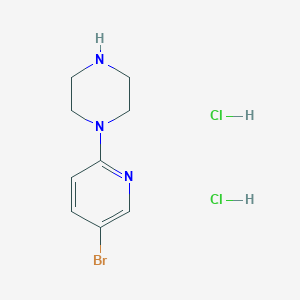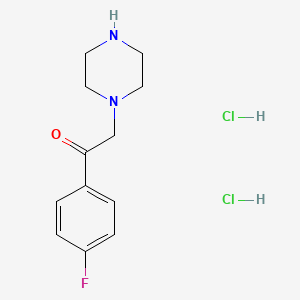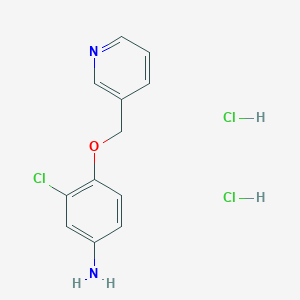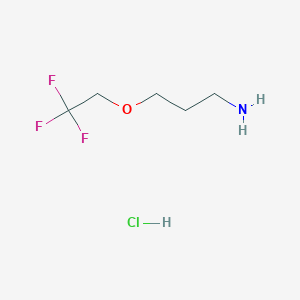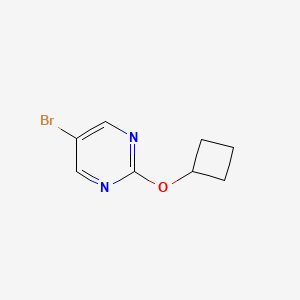
5-Brom-2-Cyclobutoxy-Pyrimidin
Übersicht
Beschreibung
5-Bromo-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-cyclobutoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclobutoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzimidazol-Derivaten
Diese Verbindung wurde bei der Synthese von 5-Brom-2-Aryl-Benzimidazol-Derivaten verwendet, die auf ihre potenzielle Wirkung als Inhibitoren des α-Glucosidase-Enzyms, einem wichtigen Ziel für Antidiabetika, untersucht werden .
Zytotoxische Bewertung
Sie ist auch an der Synthese neuer 2,5-substituierter Pyrimidine beteiligt, die auf ihre zytotoxischen Eigenschaften, insbesondere in der Krebsforschung, untersucht werden .
Chemilumineszenz-Assays
Eine weitere Anwendung liegt in der Entwicklung von Chemilumineszenz-Assays zum Nachweis von 5-Brom-2'-Desoxyuridin (BrdU), mit denen die DNA-Produktion während In-vitro-Infektionsstudien gemessen werden kann .
Pflanzenorganogenese-Studien
5-Brom-2-Cyclobutoxy-Pyrimidin wurde auf seine Auswirkungen auf die Pflanzenorganogenese in vitro untersucht, insbesondere auf seinen Einfluss auf die Resedifferenzierung von Sprossen und Wurzeln, wenn es als Thymidinanalog eingesetzt wird .
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the catalysts and reagents involved in these reactions.
Mode of Action
5-Bromo-2-cyclobutoxypyrimidine interacts with its targets through a process known as transmetalation . In the context of Suzuki–Miyaura coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds in these reactions .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-cyclobutoxypyrimidine are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 5-Bromo-2-cyclobutoxypyrimidine’s action are likely related to its role in Suzuki–Miyaura coupling reactions . By participating in these reactions, 5-Bromo-2-cyclobutoxypyrimidine contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-cyclobutoxypyrimidine are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific catalysts used in the reactions . For example, the success of Suzuki–Miyaura coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-cyclobutoxypyrimidine is not well-defined. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclobutoxypyrimidine can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclobutoxypyrimidine is not well-defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-bromo-2-cyclobutyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFUHNWFXKNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


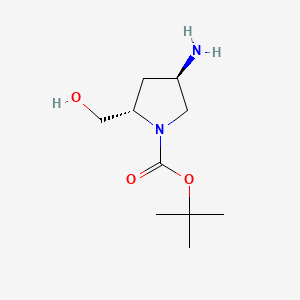



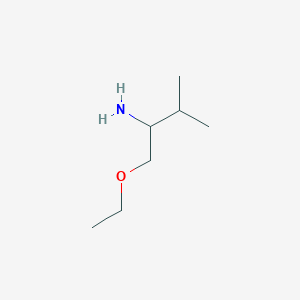
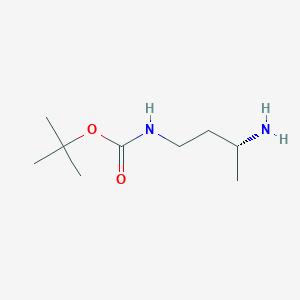
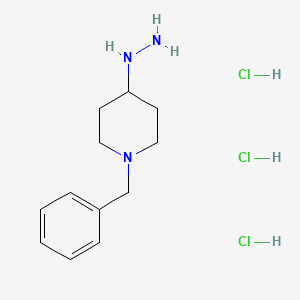
![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)
![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)
